molecular formula C24H62O7Ti2 B1507667 Titanium, hexabutoxy-mu-oxodi- CAS No. 7393-46-6

Titanium, hexabutoxy-mu-oxodi-

Cat. No.: B1507667
CAS No.: 7393-46-6
M. Wt: 558.5 g/mol
InChI Key: DRNPGEPMHMPIQU-UHFFFAOYSA-N
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Description

Significance of Bridged Oxo-Titanium Complexes in Coordination Chemistry

Bridged oxo-titanium complexes, a fascinating class of compounds in coordination chemistry, are characterized by the presence of one or more oxygen atoms that link two or more titanium centers. These oxo bridges play a crucial role in the structure, stability, and reactivity of these complexes. The presence of an oxo bridge significantly influences the electronic and magnetic properties of the compounds. rsc.org For instance, the oxo bridge can mediate magnetic exchange interactions between paramagnetic metal centers within the complex. rsc.org

The study of oxo-bridged metal units extends beyond titanium, with similar motifs found in various bioinorganic molecules, such as the Fe-O-Fe core in metalloproteins, and in inorganic systems like polyoxometalates. rsc.org These structures are of great interest due to their potential applications in materials science and catalysis. For example, oxo-bridged heterobimetallic molecules assembled on silica (B1680970) surfaces have been shown to exhibit metal-to-metal charge transfer absorptions, a property valuable for developing artificial photosynthesis systems. rsc.org

Titanium(IV)-oxo complexes (TOCs) have garnered significant interest due to their vast structural diversity and notable photocatalytic activity. nih.govrsc.org These compounds have found applications in technologies such as hydrogen production and water purification. nih.gov The structural variety of TOCs is extensive, with cores containing anywhere from two to forty-four titanium atoms having been synthesized and characterized. nih.govrsc.org

Evolution of Titanium Alkoxide Research with Focus on Dinuclear Species

The field of titanium alkoxide chemistry has undergone significant evolution since its early developments. Initially, research focused on monomeric titanium alkoxides, such as titanium isopropoxide, which was first discovered in the 1950s and quickly became a vital tool in chemical synthesis. noahchemicals.com These compounds are organometallic, meaning they contain a metal atom directly bonded to an organic molecule, which imparts unique chemical properties. noahchemicals.com

A pivotal advancement in this area was the development of the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a "sol" (a colloidal solution) that gradually transitions into a "gel" (a solid network). noahchemicals.comrsc.org This technique allows for the synthesis of metal oxides with high homogeneity and purity. researchgate.net The reactivity of titanium alkoxides in these processes can be controlled by using chemical modifiers like β-diketones, carboxylic acids, and aminoalcohols, which allows for the tuning of the final material's properties. researchgate.net

The focus of research has progressively shifted towards more complex structures, including dinuclear and polynuclear titanium oxoalkoxides. diva-portal.org This shift was driven by the quest for new materials with enhanced properties and functionalities. Dinuclear titanium complexes, where two titanium centers are linked, often by bridging ligands such as oxo groups, have shown promise in catalysis. diva-portal.org For example, dinuclear titanocene (B72419) catalysts have been explored for their potential in carbon-carbon bond-forming reactions. diva-portal.org The study of these dinuclear species provides insights into the cooperative effects between metal centers, which can lead to enhanced catalytic activity and selectivity.

Scope and Research Imperatives for Titanium, hexabutoxy-mu-oxodi-

Titanium, hexabutoxy-mu-oxodi-, with the chemical formula [Ti2(OBu)6(μ-O)], is a specific dinuclear titanium oxoalkoxide. ontosight.ai Its structure features two titanium atoms bridged by a single oxygen atom, with six butoxy groups coordinated to the titanium centers. ontosight.ai This compound is a member of the broader class of titanium alkoxides and serves as a key subject for research due to its specific structural and chemical characteristics.

The primary research imperatives for this compound lie in its applications as a catalyst and as a precursor for materials synthesis. ontosight.ai As a catalyst or precatalyst, it has potential in various organic reactions. ontosight.ai In materials science, it is particularly important as a precursor in the sol-gel synthesis of titanium dioxide (TiO2) nanoparticles and thin films. ontosight.ai These materials have widespread applications in photocatalysis, solar cells, and pigments. ontosight.ai

Further research is focused on understanding the precise mechanisms of its catalytic activity and the influence of its dinuclear structure on the properties of the resulting TiO2 materials. The stability endowed by the oxo bridge and the solubility and reactivity conferred by the butoxy ligands make it a versatile building block. ontosight.ai Investigations into its role in forming biocompatible coatings and bioactive glasses are also an active area of research, leveraging the known biocompatibility of titanium-based materials. ontosight.airesearchgate.netmdpi.com

Interactive Data Table: Properties of Titanium, hexabutoxy-mu-oxodi-

PropertyValueSource
Molecular Formula C24H54O7Ti2 epa.gov
Molecular Weight 550.42 g/mol epa.gov
Appearance Liquid cymitquimica.com
Common Synonyms Hexabutoxy-μ-oxodititanium, Oxybis(tributoxytitanium) cymitquimica.com
CAS Number 7393-46-6 epa.gov

Properties

IUPAC Name

butan-1-ol;titanium;hydrate
Source PubChem
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InChI

InChI=1S/6C4H10O.H2O.2Ti/c6*1-2-3-4-5;;;/h6*5H,2-4H2,1H3;1H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNPGEPMHMPIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.[Ti].[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H62O7Ti2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801014678
Record name Titanium, hexabutoxy-mu-oxodi-
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Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7393-46-6
Record name Titanium, hexabutoxy-mu-oxodi-
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Record name Titanium, hexabutoxy-.mu.-oxodi-
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Record name Titanium, hexabutoxy-mu-oxodi-
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Record name Hexabutoxy-mu-oxodititanium(IV)
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Synthetic Methodologies and Preparation Routes for Titanium, Hexabutoxy Mu Oxodi

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are widely employed for the synthesis of metal oxides and related compounds, including titanium oxo-alkoxides. These techniques involve chemical reactions in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products.

Hydrothermal synthesis specifically uses water as the solvent. In the context of preparing Titanium, hexabutoxy-μ-oxodi-, a precursor like titanium(IV) butoxide would be subjected to controlled hydrolysis in an aqueous or aqueous-alcoholic medium under hydrothermal conditions. The high temperature and pressure can promote the partial hydrolysis and subsequent condensation to form the Ti-O-Ti linkage. One-step hydrothermal processes have been utilized for the synthesis of various titanium dioxide-based composites, demonstrating the method's ability to control crystal growth and produce consistent quality materials. nih.gov For instance, in the synthesis of metal-doped TiO2/graphene oxide composites, titanium(IV) butoxide was used as the titanium precursor in a water-ethanol mixture and treated hydrothermally at 180 °C. nih.gov This approach could be adapted to favor the formation of the dimeric oxo-bridged structure by carefully controlling the water-to-alkoxide ratio.

Solvothermal synthesis , on the other hand, utilizes organic solvents. This method offers greater versatility as the choice of solvent can influence the reaction pathway and the structure of the final product. acs.org For the synthesis of Titanium, hexabutoxy-μ-oxodi-, a non-aqueous solvent would be preferable to limit the extent of hydrolysis and favor the formation of the desired oligo-oxo-alkoxide. The thermolysis of titanium alkoxides in an organic solvent under solvothermal conditions can lead to the formation of oxo-alkoxo clusters. researchgate.net The presence of trace amounts of water in the solvent or starting materials, or even the scavenging of oxygen atoms from the solvent itself, can initiate the formation of the oxo bridge. researchgate.net

ParameterHydrothermal SynthesisSolvothermal Synthesis
Solvent Water or aqueous mixturesOrganic solvents (e.g., alcohols, hydrocarbons)
Temperature Typically 100-300 °CTypically 100-300 °C
Pressure Autogenous, typically > 1 atmAutogenous, typically > 1 atm
Precursor Titanium(IV) butoxideTitanium(IV) butoxide
Advantages Good control over crystal growth, can produce crystalline materials directly. nih.govVersatility in solvent choice, allows for synthesis in non-aqueous media. acs.org
Challenges Risk of complete hydrolysis to TiO2 if water concentration is not controlled.Potential for solvent incorporation into the product, requires careful selection of solvent.

Controlled Hydrolysis and Condensation Pathways

Hydrolysis: A butoxy group (-OBu) on the titanium atom is replaced by a hydroxyl group (-OH) upon reaction with water.

Ti(OBu)₄ + H₂O → Ti(OBu)₃(OH) + BuOH

Condensation: The intermediate hydroxyl species can then react with another titanium alkoxide molecule (alcoxolation) or another hydroxylated molecule (oxolation) to form a Ti-O-Ti bridge and eliminate a molecule of butanol or water, respectively.

Alcoxolation: Ti(OBu)₃(OH) + Ti(OBu)₄ → (BuO)₃Ti-O-Ti(OBu)₃ + BuOH

Oxolation: 2 Ti(OBu)₃(OH) → (BuO)₃Ti-O-Ti(OBu)₃ + H₂O

The sol-gel process is a classic example of utilizing controlled hydrolysis and condensation. researchgate.netresearchgate.net In this method, a colloidal suspension (sol) is formed through the hydrolysis of the precursor, which then undergoes polycondensation to form a gel network. researchgate.net To synthesize the specific dimeric structure of Titanium, hexabutoxy-μ-oxodi-, the reaction must be carefully controlled to prevent extensive polymerization and the formation of larger oxo-clusters or titanium dioxide.

Key factors influencing these pathways include:

Water-to-alkoxide molar ratio (h): This is a critical parameter. A low h value (h < 1) favors the formation of small oligomers like the target dimer. Increasing the water content leads to more extensive hydrolysis and condensation, ultimately resulting in the formation of titanium dioxide. researchgate.net

pH: The pH of the reaction medium affects the rates of hydrolysis and condensation. Acidic conditions (low pH) tend to promote hydrolysis, while basic conditions (high pH) can accelerate condensation. aau.dk

Solvent: The choice of solvent can influence the reaction kinetics. For example, using the parent alcohol (butanol) can slow down the hydrolysis rate due to the equilibrium of the reaction.

A two-stage hydrolysis process has been proposed to better control the particle size and purity of the final product. google.com In the first stage, a limited amount of water is added to form titanoxane intermediates. After removing the by-product alcohol, more water is added in the second stage to complete the desired level of condensation. google.com This staged approach could be finely tuned to isolate Titanium, hexabutoxy-μ-oxodi-.

ParameterEffect on Hydrolysis/Condensation
Water/Alkoxide Ratio (h) Low h (<1) favors dimer formation; high h leads to polymers and TiO₂. researchgate.net
pH Acidic pH catalyzes hydrolysis; basic pH catalyzes condensation. aau.dk
Temperature Higher temperatures increase reaction rates.
Solvent Parent alcohol can slow hydrolysis; solvent polarity can affect reaction pathways.

Ligand Exchange and Transalkoxylation Reactions for Precursor Modification

Ligand exchange and transalkoxylation reactions offer a powerful tool for modifying the titanium precursor before the formation of the oxo-bridge. These reactions involve the substitution of one type of alkoxy group for another.

Transalkoxylation is the reaction of a metal alkoxide with an alcohol, resulting in the exchange of alkoxy groups. wikipedia.org

Ti(OR)₄ + n R'OH ⇌ Ti(OR)₄₋ₙ(OR')ₙ + n ROH

While this is generally used to synthesize different titanium alkoxides, it can also be a factor during synthesis if an alcohol other than butanol is used as a solvent with titanium(IV) butoxide. The equilibrium nature of this reaction means that using a large excess of a different alcohol can drive the exchange to completion.

Ligand exchange is a broader term that includes the replacement of alkoxy groups with other types of ligands, such as carboxylates or β-diketonates. acs.org While not directly leading to Titanium, hexabutoxy-μ-oxodi-, this approach is crucial for creating modified precursors with tailored reactivity. For example, reacting titanium(IV) butoxide with a carboxylic acid can replace some butoxy groups with carboxylate ligands. These modified precursors often exhibit different hydrolysis and condensation behavior, which can be exploited to control the final product's structure.

In the context of preparing Titanium, hexabutoxy-μ-oxodi-, these reactions are more relevant to the synthesis of the starting material, titanium(IV) butoxide, which is typically produced by reacting titanium tetrachloride with butanol. wikipedia.orgmocvd-precursor-encyclopedia.de However, understanding these exchange reactions is crucial for preventing the formation of undesired mixed-alkoxide species if other alcohols are present in the reaction system.

Optimization of Reaction Parameters for Controlled Product Formation

The selective synthesis of Titanium, hexabutoxy-μ-oxodi- over other titanium oxo-alkoxide oligomers or titanium dioxide nanoparticles hinges on the precise control of various reaction parameters.

Precursor Concentration: The concentration of the titanium alkoxide precursor in the solvent can influence the kinetics of the hydrolysis and condensation reactions. Higher concentrations may favor the formation of larger oligomers or polymers due to the increased probability of intermolecular reactions.

Temperature: Temperature plays a significant role in determining the reaction rates. While elevated temperatures can accelerate the formation of the Ti-O-Ti bridge, they can also promote further condensation and crystallization into titanium dioxide phases like anatase or rutile. journal-spqeo.org.ua Therefore, a moderate temperature that allows for the controlled formation of the dimer without leading to unwanted side products is optimal.

Reaction Time: The duration of the reaction must be sufficient to allow for the formation of the desired product. However, extended reaction times, especially at elevated temperatures, can lead to the evolution of the product into more thermodynamically stable forms, such as larger clusters or crystalline TiO₂.

Nature of the Alkoxy Group: The steric hindrance of the alkoxy group can affect the reactivity of the titanium alkoxide. iaea.org Larger alkoxy groups, like butoxy, generally lead to slower hydrolysis rates compared to smaller groups like ethoxy or isopropoxy. researchgate.net This slower reactivity of titanium(IV) butoxide is advantageous for controlling the reaction to form the dimeric oxo-species. researchgate.net

Stirring and Mixing: The rate of addition of water and the efficiency of mixing are important, especially in systems where rapid hydrolysis can lead to localized high concentrations of hydroxylated species, promoting uncontrolled polymerization. Vigorous stirring ensures a homogeneous reaction mixture and more controlled product formation. journal-spqeo.org.ua

ParameterOptimal Condition for Titanium, hexabutoxy-μ-oxodi-Rationale
Precursor Titanium(IV) butoxideSlower hydrolysis rate due to steric hindrance allows for better control. researchgate.net
Water/Alkoxide Ratio (h) Low (e.g., h ≈ 0.5)Stoichiometrically favors the formation of a single oxo-bridge per two titanium atoms.
Temperature ModerateBalances reaction rate with prevention of further condensation to TiO₂.
Solvent Aprotic or parent alcohol (butanol)Minimizes uncontrolled hydrolysis and transalkoxylation.
pH Near-neutral or slightly acidicTo control the relative rates of hydrolysis and condensation. aau.dk

Synthesis in Non-Aqueous and Supercritical Media

While controlled hydrolysis in aqueous or alcoholic systems is a common route, synthesis in non-aqueous and supercritical media provides alternative strategies with distinct advantages.

Non-Aqueous Synthesis: The non-hydrolytic sol-gel (NHSG) process is a powerful method for producing metal oxides and oxo-clusters. In this approach, the oxygen for the oxo-bridge is provided by a source other than water, such as an alcohol, ether, or ketone. For example, the thermolysis of titanium alkoxides can lead to the formation of oxo-alkoxo clusters through ether elimination reactions. researchgate.net

2 Ti(OR)₄ → (RO)₃Ti-O-Ti(OR)₃ + R₂O

This method inherently avoids the rapid and often difficult-to-control hydrolysis reactions, offering a more precise route to specific oxo-alkoxide structures.

Supercritical Media Synthesis: Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a unique reaction environment due to their tunable properties (density, viscosity, diffusivity) that are intermediate between those of a liquid and a gas. cambridge.org The synthesis of titanium-based materials in scCO₂ has been explored as a promising alternative to conventional methods. researchgate.netresearchgate.net

For the preparation of Titanium, hexabutoxy-μ-oxodi-, a precursor like titanium(IV) butoxide could be dissolved in scCO₂ along with a controlled amount of a reactant like water or an alcohol. The high diffusivity of scCO₂ can lead to enhanced mass transfer and more uniform reaction conditions. The reaction can be carried out at relatively low temperatures (<400 °C), and the product can be easily separated by depressurizing the system, which removes the CO₂ solvent. cambridge.orgresearchgate.net The use of scCO₂ can facilitate the synthesis of well-defined, crystalline nanoparticles and could be adapted to control the oligomerization of titanium alkoxides. cambridge.orgresearchgate.net

MediumAdvantagesPotential Application for Synthesis
Non-Aqueous Solvents Avoids rapid hydrolysis, offers better control over condensation.Thermolysis of titanium(IV) butoxide to induce controlled ether elimination.
Supercritical CO₂ Tunable properties, enhanced mass transfer, easy solvent removal, lower temperatures. cambridge.orgresearchgate.netControlled reaction of titanium(IV) butoxide with a substoichiometric amount of water in scCO₂.

Advanced Structural Elucidation and Spectroscopic Characterization of Titanium, Hexabutoxy Mu Oxodi

Single-Crystal X-ray Diffraction Analysis of the Dimeric Framework

Detailed crystallographic data for this specific compound is not currently available in published literature.

Bond Lengths and Angles in the Ti-O-Ti Bridge

Specific bond lengths and angles have not been reported.

Coordination Environment of Titanium Centers

A definitive analysis of the coordination environment requires crystallographic data which is not available.

Conformation and Packing in the Solid State

Information on the solid-state packing and molecular conformation is not available without a crystal structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Specific NMR data for this compound has not been found in the searched scientific literature.

Proton (¹H) NMR for Ligand Proton Environments

¹H NMR spectral data with precise chemical shifts and multiplicities for the hexabutoxy-mu-oxodi-titanium (B14118363) complex is not reported.

Carbon-13 (¹³C) NMR for Alkoxide Ligand Carbons

¹³C NMR spectral data detailing the chemical shifts for the alkoxide carbons in this specific dimeric structure is not available.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity between atoms in Titanium, hexabutoxy-μ-oxodi-. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in elucidating the complex structure of this molecule.

A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For the hexabutoxy ligand, this technique would show correlations between the protons on adjacent carbon atoms of the butyl chains (e.g., -O-CH ₂-CH ₂-CH ₂-CH₃). An HSQC spectrum correlates the chemical shift of a proton with the chemical shift of the carbon to which it is directly attached. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

By combining information from 1D NMR, COSY, and HSQC, a complete assignment of the ¹H and ¹³C NMR spectra of the butoxy ligands can be achieved. The process involves identifying the spin systems of the butyl chains and then assigning each proton and its corresponding carbon atom. youtube.com This detailed assignment is fundamental for confirming the presence and structure of the alkoxy groups attached to the titanium centers.

Table 1: Illustrative 2D NMR Connectivity Assignments for the Butoxy Ligands in Titanium, hexabutoxy-μ-oxodi-

Proton (¹H) SignalCorrelated Proton (¹H) in COSYAttached Carbon (¹³C) in HSQC
δ ~3.9 (O-CH ₂)δ ~1.6 (O-CH₂-CH ₂)δ ~70
δ ~1.6 (O-CH₂-CH ₂)δ ~3.9 (O-CH ₂), δ ~1.4 (-CH₂-CH ₂-CH₃)δ ~35
δ ~1.4 (-CH₂-CH ₂-CH₃)δ ~1.6 (O-CH₂-CH ₂-), δ ~0.9 (-CH ₃)δ ~19
δ ~0.9 (-CH ₃)δ ~1.4 (-CH₂-CH ₂-CH₃)δ ~14
Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their vibrational modes. For Titanium, hexabutoxy-μ-oxodi-, these methods are particularly useful for identifying the characteristic vibrations of the Ti-O bonds and the bridging μ-oxo ligand.

The stretching vibrations of the titanium-oxygen bonds in the butoxy ligands give rise to characteristic absorption bands in the IR and Raman spectra. These bands are typically observed in the fingerprint region of the spectrum, generally between 400 and 800 cm⁻¹. researcher.lifemdpi.com The precise position of these bands can be influenced by the coordination environment of the titanium atom and the nature of the alkoxy group. The presence of strong bands in this region confirms the existence of Ti-O-C linkages within the molecule.

The μ-oxo bridge (Ti-O-Ti) is a key structural feature of Titanium, hexabutoxy-μ-oxodi-. This bridging oxygen atom gives rise to distinct vibrational modes that can be observed in both IR and Raman spectra. The asymmetric stretching vibration of the Ti-O-Ti unit typically appears as a strong absorption in the IR spectrum in the range of 700-900 cm⁻¹. researchgate.net The symmetric stretching mode, on the other hand, is often more intense in the Raman spectrum. researchgate.netresearchgate.net The identification of these specific vibrational bands provides direct evidence for the dimeric, oxo-bridged structure of the compound.

Table 2: Typical Vibrational Frequencies for Titanium, hexabutoxy-μ-oxodi-

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
Ti-O (Butoxy) Stretching450 - 800IR, Raman
Ti-O-Ti (μ-oxo) Asymmetric Stretching700 - 900IR
Ti-O-Ti (μ-oxo) Symmetric Stretching500 - 700Raman
Note: These are general ranges, and actual peak positions may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of organometallic compounds, as they tend to minimize fragmentation and preserve the molecular ion. upce.cz

ESI-MS is a soft ionization technique that is highly effective for analyzing polar and ionic compounds, and it can also be used for neutral species that can be readily ionized through adduct formation. researchgate.netrsc.org For Titanium, hexabutoxy-μ-oxodi-, ESI-MS would be expected to produce a protonated molecule [M+H]⁺ or adducts with solvent molecules or salts (e.g., [M+Na]⁺). The high-resolution capabilities of modern ESI-MS instruments allow for the accurate determination of the molecular formula from the exact mass and isotopic distribution pattern. acs.orgnih.gov Fragmentation analysis (MS/MS) can be performed on the molecular ion to gain further structural information, such as the sequential loss of butoxy groups.

MALDI-MS is another soft ionization technique that is particularly useful for analyzing relatively nonpolar and thermally fragile molecules. nih.govnih.govresearchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte molecules. uvic.ca For Titanium, hexabutoxy-μ-oxodi-, MALDI-MS would likely show the molecular ion [M]⁺ or adducts. This technique is complementary to ESI-MS and can be particularly advantageous for neutral organometallic complexes that are challenging to ionize by ESI. nih.gov The choice of an appropriate matrix is crucial for successful MALDI analysis of organometallic compounds. nih.govnih.gov

Table 3: Expected Mass Spectrometry Data for Titanium, hexabutoxy-μ-oxodi- (C₂₄H₅₄O₇Ti₂)

Ion SpeciesCalculated m/zIonization Technique
[M]⁺550.42MALDI-MS
[M+H]⁺551.43ESI-MS
[M+Na]⁺573.41ESI-MS, MALDI-MS
[M-OBu]⁺477.36ESI-MS/MS, MALDI-MS
Note: m/z values are based on the most abundant isotopes. The isotopic pattern for titanium would be a key diagnostic feature.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Oxidation States

X-ray based spectroscopic techniques are powerful tools for directly probing the electronic environment of the titanium centers in Titanium, hexabutoxy-mu-oxodi-. By analyzing the absorption and emission of core-level electrons, detailed information regarding the oxidation state and the nature of the local coordination sphere can be obtained.

X-ray Absorption Spectroscopy (XAS) at the Ti K-edge provides insights into the unoccupied electronic states and the local geometry around the titanium atoms. The pre-edge region of the X-ray Absorption Near Edge Structure (XANES) spectrum is particularly sensitive to the coordination environment and symmetry of the absorbing atom. For tetravalent titanium compounds, the pre-edge features arise from transitions from the 1s core level to unoccupied 3d orbitals. The intensity of these formally dipole-forbidden transitions is enhanced by the mixing of titanium 3d and 4p orbitals, which is highly dependent on the coordination geometry. In a non-centrosymmetric environment, such as a tetrahedral or distorted octahedral coordination, this mixing is more significant, leading to a more intense pre-edge peak. The energy position and shape of these pre-edge features can, therefore, be used to infer the coordination number and symmetry of the titanium centers in the oxo-alkoxide structure.

X-ray Photoelectron Spectroscopy (XPS) offers a direct measurement of the core-level binding energies of the constituent elements, providing unambiguous information about their oxidation states and chemical environment. High-resolution XPS analysis of titanium(IV) butoxide, a close structural relative, reveals distinct peaks for Ti 2p, O 1s, and C 1s.

The Ti 2p spectrum exhibits a characteristic doublet, corresponding to the Ti 2p3/2 and Ti 2p1/2 spin-orbit components. The binding energy of the Ti 2p3/2 peak for titanium(IV) butoxide is observed at approximately 458.7 eV, which is consistent with the titanium atom being in the +4 oxidation state. researchgate.net The separation between the Ti 2p3/2 and Ti 2p1/2 peaks is typically around 5.7 eV for Ti(IV) species. xpsfitting.comthermofisher.com

The O 1s spectrum can be deconvoluted to distinguish between the different oxygen environments within the molecule. For a compound like Titanium, hexabutoxy-mu-oxodi-, two main oxygen species are expected: the bridging oxo ligand (Ti-O-Ti) and the butoxy ligands (Ti-O-C). The binding energies for these species would be expected to be distinct, with the bridging oxygen likely appearing at a slightly different energy than the alkoxide oxygens. In studies of titanium oxides, the O 1s peak for lattice oxygen in TiO2 is typically found around 530 eV. researchgate.net

The C 1s spectrum can also be resolved to identify the carbon atoms in the butyl chains of the butoxy ligands.

Core LevelBinding Energy (eV)Assignment
Ti 2p3/2~458.7Ti(IV) in an alkoxide environment
Ti 2p1/2~464.4Ti(IV) in an alkoxide environment
O 1s~530.0Bridging Oxo (Ti-O-Ti) and Butoxy (Ti-O-C)
C 1s~285.0Aliphatic carbon in butoxy groups

Note: The binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration. The data is primarily based on studies of titanium(IV) butoxide as a proxy.

Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) in Solution

The behavior of Titanium, hexabutoxy-mu-oxodi- in solution, including its size, shape, and potential for aggregation, can be effectively studied using Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS). These techniques are particularly valuable for characterizing the nanoscale structures of molecules and particles in their native solution state.

In the context of titanium alkoxides, SAXS is often employed to study the initial stages of hydrolysis and condensation, where small oligomeric and polymeric species are formed. For instance, studies on the hydrolysis of titanium(IV) butoxide have used SAXS to follow the growth of titanium-oxo clusters. researchgate.net The scattering data can reveal the transition from smaller, discrete molecules to larger, more complex structures as the reaction proceeds.

Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in a solution. From these fluctuations, the diffusion coefficient of the particles can be determined, which in turn can be used to calculate their hydrodynamic radius (Rh) via the Stokes-Einstein equation. DLS is highly sensitive to the presence of even small amounts of larger aggregates.

For a solution of Titanium, hexabutoxy-mu-oxodi- in a non-hydrolyzing solvent, DLS would be expected to show a narrow size distribution corresponding to the individual molecules or small, stable oligomers. Studies on the early stages of titanium alkoxide hydrolysis have utilized DLS to track the increase in particle size as monomers react to form larger species. For example, DLS measurements during the hydrolysis of titanium(IV) butoxide in butanol have shown the formation of initial clusters with hydrodynamic diameters in the range of 3-4 nm. aau.dk The presence of multiple size distributions in a DLS measurement could indicate a mixture of different oligomeric states or the onset of aggregation.

TechniqueParameter MeasuredTypical Findings for Titanium Alkoxide Solutions
SAXSRadius of Gyration (Rg)Provides information on the size and shape of initial oligomers and clusters formed during hydrolysis.
DLSHydrodynamic Radius (Rh)Reveals the size of particles in solution, sensitive to aggregation. Initial hydrolysis products of titanium(IV) butoxide show sizes in the range of a few nanometers.

Note: The data in this table is generalized from studies on the hydrolysis of titanium alkoxides, as data for stable solutions of Titanium, hexabutoxy-mu-oxodi- is not widely available.

Reactivity, Reaction Mechanisms, and Chemical Transformations of Titanium, Hexabutoxy Mu Oxodi

Hydrolysis and Condensation Kinetics in Solution

The hydrolysis and condensation of titanium alkoxides are fundamental processes in the sol-gel synthesis of titanium dioxide materials. These reactions are highly sensitive to a variety of factors, including the water-to-titanium ratio, pH, and temperature.

Influence of Water-to-Titanium Ratio

The molar ratio of water to the titanium alkoxide precursor is a critical parameter that dictates the kinetics of hydrolysis and the structure of the resulting products. Generally, an increase in the water-to-titanium ratio leads to a higher rate of hydrolysis.

At low water ratios, the hydrolysis is incomplete, leading to the formation of soluble oligomeric species containing both alkoxy and hydroxyl groups. As the water concentration increases, the hydrolysis reaction proceeds more rapidly, favoring the formation of larger, more condensed titanium-oxo clusters and eventually leading to the precipitation of titanium dioxide. High water-to-alkoxide ratios can lead to rapid and uncontrolled precipitation, resulting in heterogeneous particle morphologies. Conversely, controlling the slow addition of water allows for more ordered growth of titanium-oxo species.

Table 1: Effect of Water-to-Titanium Ratio on Hydrolysis of Titanium Alkoxides

Water-to-Titanium Ratio (H₂O/Ti)General ObservationsResulting Products
< 2Slow hydrolysis, incomplete reactionSoluble oligo- and poly-oxo-alkoxides
2 - 4Moderate hydrolysis and condensation ratesFormation of small, stable titanium-oxo clusters
> 4Rapid hydrolysis and condensationPrecipitation of larger titanium dioxide particles

Note: This table represents generalized trends for titanium alkoxides and is not specific to Titanium, hexabutoxy-μ-oxodi-.

Role of pH and Temperature on Oligomerization

The pH of the reaction medium significantly influences both the hydrolysis and condensation rates of titanium alkoxides. Under acidic conditions (low pH), the hydrolysis reaction is catalyzed. The alkoxy groups are protonated, making them better leaving groups. However, the subsequent condensation reaction is slower in acidic media because the positively charged hydrolyzed species repel each other. This leads to the formation of less branched, more linear or sheet-like polymeric structures.

In neutral or basic conditions (higher pH), the hydrolysis rate is generally slower than in acidic conditions. However, the condensation reaction is accelerated due to the presence of deprotonated hydroxyl groups, which are stronger nucleophiles. This typically results in the formation of more compact, highly branched, and aggregated particulate structures.

Temperature also plays a crucial role in the kinetics of these reactions. Increasing the temperature generally accelerates both hydrolysis and condensation rates. Higher temperatures provide the necessary activation energy for the reactions to proceed more quickly, leading to faster formation of titanium dioxide. For instance, studies on related titanium alkoxides have shown a significant increase in the rate of polymerization and particle growth with increasing temperature. mdpi.com

Ligand Exchange Reactions with Diverse Organic and Inorganic Ligands

Titanium, hexabutoxy-μ-oxodi-, like other titanium alkoxides, is susceptible to ligand exchange reactions. The butoxy groups can be readily substituted by a variety of other ligands, leading to modified precursors with different reactivity and properties.

Substitution with Carboxylates and Beta-Diketones

Similarly, β-diketones like acetylacetone (B45752) (acac) readily react with titanium alkoxides to form stable chelate complexes. nih.gov The acetylacetonate (B107027) ligand replaces one or more alkoxy groups, leading to a more sterically hindered and electronically stabilized titanium center. This modification significantly reduces the hydrolysis and condensation rates. The extent of substitution depends on the molar ratio of the β-diketone to the titanium alkoxide.

Table 2: Ligand Exchange Reactions of Titanium Butoxides

ReactantProduct TypeEffect on Reactivity
Carboxylic Acids (e.g., Acetic Acid)Titanium AcylatesDecreased hydrolysis rate, stabilization of precursor
β-Diketones (e.g., Acetylacetone)Titanium β-diketonatesSignificant reduction in hydrolysis and condensation rates
Alcohols (e.g., Ethanol)Mixed Titanium AlkoxidesAlters reactivity based on the exchanged alkoxy group
Polyols (e.g., Ethylene (B1197577) Glycol)Titanium-Polyol ComplexesFormation of bridged structures, modified condensation

Note: This table is based on the general reactivity of titanium butoxides and is intended to be illustrative for Titanium, hexabutoxy-μ-oxodi-.

Reactions with Other Alcohols and Polyols

Transesterification, or alcohol exchange, is a common reaction for titanium alkoxides. When dissolved in a different alcohol, the butoxy groups of Titanium, hexabutoxy-μ-oxodi- can exchange with the solvent alcohol molecules. This equilibrium-driven reaction can be shifted by using an excess of the new alcohol or by removing the displaced butanol. The rate and extent of this exchange depend on the steric bulk of the incoming alcohol. For example, the exchange with a less sterically hindered alcohol like methanol (B129727) would be more favorable than with a bulkier alcohol. Titanium alkoxides are also known to catalyze transesterification reactions between esters and alcohols. acs.org

Polyols, such as diols and triols, can react with titanium alkoxides to form bridged structures. These polyol ligands can chelate to a single titanium center or bridge between two or more titanium atoms, leading to the formation of new oligomeric or polymeric species. This modification can significantly alter the condensation behavior of the precursor.

Interactions with Protic and Aprotic Solvents

The choice of solvent is critical in controlling the reactivity of titanium alkoxides. The solvent can influence the reaction kinetics, the structure of intermediates, and the morphology of the final products.

In protic solvents , such as alcohols, ligand exchange reactions can occur as described above. The solvent can also participate in the hydrolysis and condensation reactions. Alcohols can act as proton donors and can solvate the titanium species, influencing their reactivity. The polarity and steric bulk of the alcohol can affect the rates of hydrolysis and condensation. For instance, dissolving a titanium alkoxide in its parent alcohol (in this case, butanol) can help to stabilize it against premature hydrolysis.

Thermal Decomposition Pathways and Product Analysis

The thermal decomposition of titanium alkoxides, such as Titanium, hexabutoxy-mu-oxodi-, is a critical process, particularly in chemical vapor deposition (CVD) and material synthesis. While specific studies on Titanium, hexabutoxy-mu-oxodi- are limited, the decomposition mechanisms can be understood by analogy to more extensively studied titanium alkoxides like titanium tetraisopropoxide (TTIP). The thermal degradation of these compounds is a complex process involving multiple reaction pathways that are highly dependent on temperature and atmospheric conditions.

Research into the thermal decomposition of TTIP has identified several key pathways. cam.ac.uk These include the stepwise release of alkene molecules (propene in the case of TTIP) through four-member ring transition states, the cleavage of C-C bonds followed by hydrogen abstraction to form C=C double bonds, and hydrogen abstraction from the methyl groups of the isopropoxide ligand, also leading to alkene release. cam.ac.uk In the initial stages, the decomposition is dominated by the dissociation of C-O bonds, while the stronger Ti-O bonds tend to break at progressively higher temperatures, often above 2000 K. arxiv.org The presence of radicals, particularly hydrogen radicals scavenged from neighboring molecules, can facilitate further Ti-O bond dissociation. arxiv.org

The final solid-state product of thermal decomposition under certain conditions can be titanium hydroxide (B78521), Ti(OH)₄, which subsequently transforms into titanium dioxide upon further heating. cam.ac.uk Gaseous byproducts are numerous and depend on the specific decomposition pathway. Analysis of similar processes for other compounds suggests that the products can include light hydrocarbons, carbon oxides, and water. cetjournal.itnih.gov For Titanium, hexabutoxy-mu-oxodi-, the primary alkene product would be butene, alongside other smaller hydrocarbon fragments resulting from the breakdown of the butoxy groups.

Table 1: Potential Products of Thermal Decomposition
Product TypeSpecific Product ExamplesFormation Pathway
Solid ResidueTitanium Dioxide (TiO₂), Titanium Hydroxide (Ti(OH)₄)Final product after ligand decomposition and oxidation. cam.ac.uk
Gaseous AlkenesButene (C₄H₈)Elimination from butoxy ligands via ring transition states. cam.ac.uk
Light HydrocarbonsMethane (CH₄), Ethane (C₂H₆), Propane (C₃H₈)C-C bond cleavage and hydrogen abstraction. cam.ac.ukcetjournal.it
Oxygenated OrganicsButanol, Dibutyl ether, Aldehydes, KetonesRearrangement and side reactions of butoxy groups.
Inorganic GasesCarbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O)Complete oxidation of organic ligands at high temperatures. nih.gov

Photo-induced Reactivity and Degradation Mechanisms

Titanium alkoxides and related titanium-oxo clusters exhibit significant reactivity when exposed to ultraviolet (UV) light. This photo-induced reactivity is central to their application in photocatalysis and photodeposition processes. When a titanium-oxygen-containing compound is irradiated with photons of energy greater than its band gap, electron-hole pairs are generated. researchgate.net These charge carriers can initiate a cascade of redox reactions on the surface, leading to the degradation of the organic ligands. researchgate.netresearchgate.net

The primary mechanism involves the photogenerated holes, which are powerful oxidizing agents. They can directly oxidize the alkoxide ligands or react with surface-adsorbed water or hydroxyl groups to produce highly reactive hydroxyl radicals (•OH). iosrjournals.org These radicals, along with other reactive oxygen species (ROS) like superoxide (B77818) radicals (O₂⁻•) formed by electrons reacting with oxygen, aggressively attack the butoxy groups of Titanium, hexabutoxy-mu-oxodi-. This leads to the progressive breakdown of the organic structure and eventual mineralization into carbon dioxide and water. nih.gov

Furthermore, detailed studies on small titanium-oxo-alkoxide clusters have revealed a photo-redox transformation mechanism under UV light. rsc.org This process involves an intramolecular, two-electron transfer from an oxygen atom to two different titanium centers, resulting in the formation of blue-colored, mixed-valence Ti(III)/Ti(IV)-oxo clusters. rsc.org The reaction also produces organic byproducts such as ketones (e.g., acetone (B3395972) from isopropoxide ligands). rsc.org This photo-redox reactivity is solvent-dependent and can be tuned by modifying the ligands attached to the titanium core. rsc.org

Table 2: Key Processes in Photo-induced Reactivity
ProcessDescriptionKey Species Involved
Charge Carrier GenerationAbsorption of UV photons creates electron-hole pairs (e⁻/h⁺) in the Ti-O core. researchgate.netPhotons (hν), Electrons (e⁻), Holes (h⁺)
Radical FormationHoles react with water/hydroxyls to form hydroxyl radicals. Electrons react with O₂ to form superoxide radicals. iosrjournals.org•OH, O₂⁻•
Ligand DegradationReactive oxygen species attack and break down the butoxy ligands. nih.govButoxy groups, •OH, O₂⁻•
Intramolecular Photo-RedoxAn oxygen-to-titanium charge transfer leads to the reduction of Ti(IV) to Ti(III). rsc.orgTi(IV), Ti(III), Alkoxide ligands
Product FormationComplete degradation leads to CO₂ and H₂O. Partial redox yields mixed-valence clusters and organic byproducts (e.g., ketones). nih.govrsc.orgCO₂, H₂O, Ti(III)/Ti(IV) clusters, Ketones

Catalytic Applications and Mechanistic Insights of Titanium, Hexabutoxy Mu Oxodi

Organic Transformation Catalysis

Diels-Alder and Other Cycloaddition Reactions

Titanium(IV) alkoxides, including Titanium, hexabutoxy-μ-oxodi-, function as effective Lewis acid catalysts in various organic transformations, notably in cycloaddition reactions such as the Diels-Alder reaction. The electropositive nature of the Ti(IV) center allows it to coordinate with electron-rich dienophiles, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate. nih.gov

The general mechanism involves the coordination of the titanium center to a carbonyl group on the dienophile. This coordination polarizes the dienophile, making it more susceptible to nucleophilic attack by the diene. This activation is a hallmark of Lewis acid catalysis in Diels-Alder reactions. nih.govmdpi.com

Studies have demonstrated the efficacy of Ti(IV) catalysts in promoting Diels-Alder reactions, even in aqueous environments, which is a significant advancement in "green chemistry". For instance, a novel water-soluble Ti(IV) performance catalyst was shown to improve the conversion of the reaction between 1,3-cyclohexadiene (B119728) and 1,4-benzoquinone (B44022) by 22% compared to the uncatalyzed reaction. nih.gov Although specific kinetic data for the hexabutoxy-μ-oxodi- dimer is not extensively detailed, its activity is inferred from the broader class of chiral and achiral titanium reagents used in asymmetric Diels-Alder reactions. acs.orgnih.govscilit.com These catalysts are crucial for controlling the stereoselectivity of the products, leading to the preferential formation of specific isomers. acs.orgnih.gov

Performance of Ti(IV) Catalyst in Aqueous Diels-Alder Reaction
ReactantsCatalystEnvironmentImprovement in ConversionReference
1,3-cyclohexadiene and 1,4-benzoquinoneWater-soluble Ti(IV) catalystAqueous22% nih.gov

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

Titanium alkoxides are recognized for their role as potent catalysts in condensation reactions. nbinno.com The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. Titanium alkoxides, functioning as Lewis acids, catalyze this process by activating the carbonyl group of the aldehyde or ketone.

A proposed mechanism suggests that the acidic titanium center coordinates with the carbonyl oxygen, increasing its electrophilicity and making it more prone to attack by the carbanion generated from the active methylene compound. nih.gov While studies often utilize titanium dioxide (TiO2) or other titanium alkoxides like titanium ethoxide, the principles are directly applicable to Titanium, hexabutoxy-μ-oxodi-. nih.govresearchgate.net For example, titanium ethoxide has been successfully used as a catalyst for the Knoevenagel condensation under solvent-free conditions, accommodating a wide range of aromatic, aliphatic, and heteroaromatic aldehydes with active methylene compounds to produce substituted olefins in high yields. researchgate.net This demonstrates the general utility of Ti(IV) alkoxides in facilitating such condensations.

Role as a Precatalyst in Heterogeneous Catalysis

A primary and industrially significant role of Titanium, hexabutoxy-μ-oxodi- is its function as a precursor, or precatalyst, for the synthesis of titanium dioxide (TiO₂), a robust and widely used heterogeneous catalyst. wikipedia.org The transformation of the titanium alkoxide into solid titania is typically achieved through sol-gel processes or thermal decomposition (pyrolysis). wikipedia.orgresearchgate.net

The sol-gel method involves two key reactions:

Hydrolysis: The titanium alkoxide reacts with water, replacing butoxy groups (-OBu) with hydroxyl groups (-OH). semanticscholar.orgkoreascience.kr

Condensation: The resulting hydroxylated titanium species undergo condensation reactions, forming Ti-O-Ti bridges and releasing water or butanol. This process leads to the formation of a three-dimensional oxide network known as a gel.

Subsequent drying and calcination of the gel at elevated temperatures remove residual organic matter and induce crystallization, typically yielding the anatase or rutile phases of TiO₂, both of which are catalytically active. nih.gov The physical properties of the final TiO₂ material, such as particle size, surface area, and crystal phase, can be carefully controlled by adjusting the synthesis parameters, including the precursor concentration, water-to-alkoxide ratio, pH, and calcination temperature. nih.gov

Supported Catalysts for Environmental Applications

The TiO₂ derived from Titanium, hexabutoxy-μ-oxodi- serves not only as a catalyst itself but also as an excellent support material for other catalytically active species in environmental applications. Its high surface area, thermal stability, and strong interaction with active metal phases make it an ideal carrier.

These supported catalysts are designed to treat a variety of pollutants. For instance, TiO₂ can be used as a support for noble metals like gold (Au) and palladium (Pd) or transition metal oxides to create catalysts for the oxidation of carbon monoxide (CO) and volatile organic compounds (VOCs). researchgate.net The support can influence the morphology and electronic properties of the deposited metal nanoparticles, thereby enhancing their catalytic performance. researchgate.net

Furthermore, TiO₂-based materials are employed in desulfurization processes. The anatase phase of TiO₂, synthesized from precursors like titanium butoxide, has shown high catalytic activity for the oxidative desulfurization of compounds like dibenzothiophene (B1670422) found in fossil fuels. nih.gov

Photocatalysis for Organic Pollutant Degradation

One of the most extensively researched applications of TiO₂, and by extension its precursor Titanium, hexabutoxy-μ-oxodi-, is in the field of heterogeneous photocatalysis for environmental remediation. researchgate.nete3s-conferences.org TiO₂ is a semiconductor that, upon irradiation with light of energy greater than its band gap (e.g., UV light), generates electron-hole pairs. nih.govnih.gov These charge carriers migrate to the catalyst surface and initiate a series of redox reactions.

The mechanism of photocatalytic degradation involves the following key steps:

Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize organic pollutants adsorbed on the TiO₂ surface. acs.org Alternatively, they can react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). nih.govyoutube.com

Electron Reactions: The electrons (e⁻) in the conduction band typically react with adsorbed molecular oxygen (O₂) to produce superoxide (B77818) radical anions (O₂•⁻). nih.govyoutube.com

Pollutant Degradation: These highly reactive species (•OH, O₂•⁻) attack the organic pollutant molecules, leading to their progressive degradation and eventual mineralization into harmless substances like carbon dioxide (CO₂) and water. nih.govmdpi.commdpi.com

This technology has proven effective for the degradation of a wide range of organic pollutants, including dyes (like Methylene Blue and Methyl Orange), pesticides, and pharmaceutical compounds in water and air. mdpi.comscientificarchives.commdpi.com The efficiency of the photocatalyst can be enhanced by modifying the TiO₂, for example, by doping with metals or non-metals to extend its light absorption into the visible range. scientificarchives.commdpi.com

Examples of Organic Pollutants Degraded by TiO₂-Based Photocatalysis
Pollutant CategorySpecific ExampleKey Reactive SpeciesOutcomeReferences
DyesMethylene Blue, Methyl Orange•OH, O₂•⁻Decolorization and Mineralization scientificarchives.comresearchgate.net
HerbicidesButachlor•OHMineralization to inorganic anions researchgate.net
Aromatic HydrocarbonsBenzene, Tolueneh⁺, •OHDegradation in air nih.govmdpi.com
Sulfur CompoundsDibenzothiophenePhoto-oxidationSulfur removal nih.gov

Applications in Materials Science and Engineering Leveraging Titanium, Hexabutoxy Mu Oxodi As a Precursor

Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Thin Films and Nanoparticles

The sol-gel process is a versatile and cost-effective method for producing high-purity ceramic materials in various forms, such as thin films, nanoparticles, and porous structures. researchgate.netacs.org In this process, a precursor like titanium butoxide undergoes hydrolysis and polycondensation reactions to form a colloidal suspension (sol), which then evolves into a gelatinous network (gel). researchgate.net Subsequent drying and heat treatment of the gel yield the desired titanium dioxide material. Titanium butoxide is a favored precursor for this method due to its manageable reactivity and solubility in common organic solvents. sigmaaldrich.comwikipedia.org

The fundamental reactions in the sol-gel synthesis of TiO₂ using titanium butoxide, Ti(OBu)₄, are:

Hydrolysis: Ti(OBu)₄ + 4H₂O → Ti(OH)₄ + 4BuOH

Condensation (Oxolation): Ti(OH)₄ + Ti(OH)₄ → (HO)₃Ti-O-Ti(OH)₃ + H₂O

Condensation (Alcoxolation): (HO)₃Ti-OBu + Ti(OH)₄ → (HO)₃Ti-O-Ti(OH)₃ + BuOH

These reactions lead to the formation of a three-dimensional Ti-O-Ti network. The reaction conditions, such as the water-to-precursor ratio, pH, solvent, and temperature, are critical in controlling the final properties of the TiO₂ material. researchgate.net

Control of Morphology and Crystallinity (Anatase, Rutile, Brookite)

The morphology (e.g., spherical nanoparticles, nanorods, thin films) and crystalline phase of TiO₂ are crucial determinants of its performance in applications like photocatalysis and photovoltaics. researchgate.net Titanium dioxide primarily exists in three crystalline polymorphs: anatase, rutile, and brookite. researchgate.net The sol-gel method, using titanium butoxide as a precursor, offers precise control over these characteristics.

Crystallinity Control: The crystalline phase of the resulting TiO₂ is heavily influenced by the synthesis parameters and subsequent calcination temperature.

Anatase: This phase is often formed at lower calcination temperatures, typically around 400-500 °C. chalcogen.ro Anatase is generally the most photocatalytically active phase. researchgate.net Using ethanol (B145695) as the reaction solvent instead of water can promote the formation of anatase with higher crystallinity and surface area. nih.gov

Rutile: Rutile is the most thermodynamically stable phase of TiO₂ and is typically obtained at higher calcination temperatures (above 600-700 °C), where the metastable anatase and brookite phases transform into rutile. researchgate.netnih.gov The use of water as a solvent can sometimes favor the evolution into the rutile phase due to high particle packing. nih.gov

Brookite: The synthesis of phase-pure brookite is generally more challenging. However, by carefully controlling reaction conditions such as pH, it is possible to obtain the brookite phase at low temperatures. researchgate.net

The table below summarizes the influence of key sol-gel parameters on the resulting TiO₂ phase when using a titanium butoxide precursor.

ParameterEffect on CrystallinityTypical Outcome
Calcination Temperature Governs phase transformation.Low temp (~400-500°C) favors anatase; High temp (>600°C) favors rutile. chalcogen.ro
pH Influences hydrolysis/condensation rates and surface charge.Acidic conditions often favor anatase; basic conditions can be used to produce nanorods. researchgate.net
Solvent Affects precursor reactivity and particle aggregation.Ethanol can promote higher crystallinity and surface area anatase compared to water. nih.gov
Water/Precursor Ratio (Rw) Controls the extent of hydrolysis.Higher Rw can accelerate reactions, affecting particle size and phase. researchgate.net

Morphology Control: The morphology of the TiO₂ nanostructures can also be tailored by adjusting the sol-gel synthesis conditions. For instance, researchers have demonstrated that by adjusting the pH and water-to-precursor ratio, different morphologies can be achieved. At a low pH, nanosphere-like TiO₂ particles are typically obtained, whereas at a high pH with sufficient water content, it is possible to synthesize TiO₂ nanorods for the first time via a sol-gel method. researchgate.net The use of templating agents, such as Pluronic F127, in combination with a swelling agent like toluene, allows for the creation of spherical porous nanoparticle assemblies. nih.gov

Doping and Co-Doping Strategies for Enhanced Functionality

To enhance the intrinsic properties of TiO₂, such as its photocatalytic activity under visible light or its electrical conductivity, doping with various metal or non-metal ions is a common strategy. The sol-gel method is particularly well-suited for doping because the dopant precursor can be homogeneously mixed with the titanium butoxide precursor at the molecular level in the initial sol.

Metal Doping: Metal dopants like copper (Cu) and zinc (Zn) can be introduced into the TiO₂ lattice to improve its photocatalytic efficiency. For example, Cu- and Zn-doped TiO₂ nanoparticles have been synthesized using a microwave-assisted sol-gel method with titanium (IV) butoxide as the primary precursor and metal salts as dopant sources. nih.gov The presence of these dopants can alter the electronic band structure and surface properties of the TiO₂. nih.gov Similarly, niobium (Nb) has been used as a dopant to create materials for antimicrobial applications. In one study, Nb(V) ethoxide was used alongside Ti(IV) n-butoxide in a sol-gel process to produce Nb₂O₅-containing nanopowders. mdpi.com

Non-Metal Doping: Non-metal doping is also employed to modify TiO₂'s properties. For instance, phosphorus-based compounds have been incorporated into TiO₂ sols prepared from titanium butoxide to impart flame-retardant properties to cotton fabrics. researchgate.net

The general approach for doping via the sol-gel method involves dissolving the dopant precursor (often a salt or another alkoxide of the dopant element) in the same solvent as the titanium butoxide before the hydrolysis step. This ensures a uniform distribution of the dopant throughout the resulting TiO₂ matrix.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor for Oxide Materials

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing high-quality, uniform thin films. Titanium alkoxides, including titanium butoxide, are valuable precursors for these methods due to their volatility and ability to decompose cleanly to form titanium-containing films. mocvd-precursor-encyclopedia.dersc.org While precursors like titanium isopropoxide (TTIP) and titanium tetrachloride (TiCl₄) are extensively studied, butoxide-based precursors also find application, particularly for depositing various oxide materials. tosoh.co.jpnih.gov

Growth of High-κ Dielectrics and Ferroelectric Films

High-κ Dielectrics: Titanium dioxide (TiO₂) is a high-κ dielectric material (meaning it has a high dielectric constant), which is essential for manufacturing smaller and more efficient transistors in microelectronics. CVD and ALD are preferred methods for depositing the ultrathin layers of these materials required in modern devices. Titanium butoxide can be used as a precursor in these processes. For instance, titanium tetrakis(tert-butoxide) has been applied as a precursor for depositing Ti-containing films like TiO₂. mocvd-precursor-encyclopedia.de The choice of precursor can significantly influence the film's properties and the deposition process itself. rsc.org

Ferroelectric Films: Ferroelectric thin films, such as lead titanate (PbTiO₃) and bismuth titanate (Bi₄Ti₃O₁₂), are important for applications in non-volatile memory, sensors, and actuators. Titanium butoxide has been successfully used as the titanium source in the sol-gel synthesis of ferroelectric Bi₄Ti₃O₁₂ thin films. sigmaaldrich.com It has also been used in the MOCVD of PbZrₓTi₁₋ₓO₃ thin films, demonstrating its utility in creating complex oxide materials. osti.gov

Fabrication of Transparent Conductive Oxides

Transparent Conductive Oxides (TCOs) are materials that exhibit both high electrical conductivity and high optical transparency in the visible range of the spectrum. ossila.com They are critical components in devices like solar cells, flat-panel displays, and LEDs. mdpi.com While indium tin oxide (ITO) is the most common TCO, there is significant research into alternatives. tohoku.ac.jp

TiO₂-based materials have emerged as promising TCOs. researchgate.net Anatase TiO₂ is a wide band-gap semiconductor that can be made conductive through doping, for example with niobium (Nb). tohoku.ac.jp Deposition methods like sputtering and pulsed laser deposition are often used to create these films. tohoku.ac.jp While direct use of titanium butoxide in CVD or ALD for TCOs is less commonly reported than for dielectrics, its role as a precursor for TiO₂ makes it relevant to this field. The high-quality TiO₂ films that can be deposited using alkoxide precursors can serve as the host matrix for doping with elements like Nb to induce conductivity.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, leading to novel functionalities. The formation of these materials often relies on creating covalent or non-covalent bonds between the organic and inorganic phases. Titanium alkoxides like titanium butoxide are valuable precursors for the inorganic component due to their reactive alkoxy groups, which can participate in reactions with organic molecules.

Molecular Layer Deposition (MLD), a technique analogous to ALD, is used to grow hybrid organic-inorganic films with precise control over thickness and composition. chemrxiv.orgnih.gov In a typical MLD process for a "titanicone" (a titanium-based hybrid material), a titanium precursor is pulsed into a reaction chamber, followed by a pulse of an organic precursor containing reactive groups like hydroxyls (-OH). For example, titanium precursors such as titanium tetrachloride (TiCl₄) and tetrakis(dimethylamido)titanium (Ti(DMA)₄) have been combined with organic molecules like ethylene (B1197577) glycol and glycerol (B35011) to deposit titanicone films. nih.gov

Formation of Ormosils and Ormocers

Organically Modified Silicates (Ormosils) and Organically Modified Ceramics (Ormocers) are hybrid materials that integrate organic and inorganic components at the molecular level, offering a unique combination of properties. The inorganic network, typically silica-based, provides rigidity and thermal stability, while the organic part imparts flexibility and functionality.

Titanium alkoxides, including by extension "Titanium, hexabutoxy-mu-oxodi-", play a crucial role as a secondary precursor alongside silicon alkoxides (e.g., tetraethoxysilane, TEOS) in the synthesis of these materials. The introduction of a titanium precursor into the silicate (B1173343) network modifies the material's properties in several ways:

Control of Reaction Kinetics: Titanium alkoxides hydrolyze and condense much faster than silicon alkoxides. This differential reactivity can be harnessed to control the structure of the resulting gel.

Modification of Physical Properties: The incorporation of titania (TiO₂) into the silica (B1680970) network increases the refractive index and enhances the mechanical properties of the final material.

Introduction of Functionality: The resulting Ti-O-Si linkages create materials with tailored optical, electrical, and catalytic properties.

The sol-gel process for forming these hybrids involves the co-hydrolysis and co-condensation of the silicon alkoxide and the titanium alkoxide. The butoxy ligands in "Titanium, hexabutoxy-mu-oxodi-" would react with water, leading to the formation of Ti-OH groups, which then condense with Si-OH groups or other Ti-OH groups to build the inorganic backbone of the Ormosil or Ormocer.

Integration into Polymer Matrices for Composite Materials

"Titanium, hexabutoxy-mu-oxodi-" can be utilized as a precursor for generating inorganic reinforcing phases within a polymer matrix, or as a coupling agent to improve the interface between an inorganic filler and the polymer.

In-Situ Filler Generation: The sol-gel process allows for the in-situ formation of titanium dioxide (TiO₂) nanoparticles within a polymer matrix. The titanium precursor is dissolved in a solvent along with the polymer, and the hydrolysis-condensation reaction is initiated, typically by adding water. This process leads to a fine and uniform dispersion of the TiO₂ filler, which is difficult to achieve by simple mechanical mixing. mocvd-precursor-encyclopedia.de This enhanced dispersion significantly improves the mechanical, thermal, and optical properties of the resulting composite material. The use of a precursor like "Titanium, hexabutoxy-mu-oxodi-" would result in the formation of a nanostructured TiO₂ phase within the polymer.

Titanate Coupling Agent Functionality: Titanate coupling agents act as molecular bridges at the interface between inorganic fillers (like glass fibers, calcium carbonate, or silica) and the organic polymer matrix. researchgate.netuthm.edu.my They work by reacting with free protons or hydroxyl groups on the surface of the inorganic filler, creating an organophilic monomolecular layer. uthm.edu.my This layer improves the compatibility between the hydrophilic filler and the hydrophobic polymer, leading to several benefits:

Improved Dispersion: Prevents the agglomeration of filler particles, ensuring a uniform distribution. researchgate.net

Enhanced Mechanical Properties: Facilitates better stress transfer from the polymer matrix to the reinforcing filler, improving properties like tensile strength and impact resistance.

Higher Filler Loading: Allows for the incorporation of a higher amount of filler without compromising the processability or mechanical integrity of the composite. uthm.edu.my

The table below summarizes the effects of using titanate precursors on the properties of polymer composites, based on general findings in the field.

PropertyEffect of Titanate Precursor IntegrationMechanism
Tensile Strength IncreasedImproved stress transfer at the filler-matrix interface.
Impact Strength IncreasedEnhanced interfacial adhesion prevents crack propagation.
Dispersion ImprovedSurface modification of fillers reduces agglomeration. researchgate.net
Thermal Stability IncreasedThe presence of a stable inorganic TiO₂ network.
Processability ImprovedReduced viscosity of the polymer-filler mixture.

Synthesis of Advanced Ceramics and Glass-Ceramics

Titanium alkoxides are cornerstone precursors for the low-temperature synthesis of advanced ceramic materials through the sol-gel method. This route offers precise control over the purity, homogeneity, and microstructure of the final ceramic product, which is often unachievable through conventional high-temperature melting techniques.

The synthesis involves the controlled hydrolysis and condensation of "Titanium, hexabutoxy-mu-oxodi-" to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," a three-dimensional solid network enclosing the solvent. After drying and calcination (heat treatment), the gel is converted into a dense, high-purity titania ceramic. The properties of the final ceramic, such as its crystalline phase (anatase, rutile, or brookite) and porosity, can be finely tuned by controlling reaction parameters like pH, water-to-alkoxide ratio, and calcination temperature. uthm.edu.my For instance, using ethanol as a solvent during the sol-gel synthesis with a titanium butoxide precursor has been shown to favor the formation of the anatase phase with a high specific surface area. uthm.edu.my

In the context of glass-ceramics , titanium dioxide is a highly effective nucleating agent. nih.govmypolycc.edu.my During the controlled crystallization of a base glass, TiO₂ precipitates as a primary crystalline phase. These initial nanocrystals then act as sites for the heterogeneous nucleation and growth of the main crystalline phases of the glass-ceramic. The use of a precursor like "Titanium, hexabutoxy-mu-oxodi-" allows for the homogeneous distribution of titanium ions throughout the initial glass melt, which is crucial for achieving uniform bulk crystallization and a fine-grained microstructure in the final glass-ceramic product. The concentration of TiO₂ is a critical parameter; it influences the crystallization temperature and the types of crystalline phases that are formed. mypolycc.edu.my

The table below outlines the key parameters in the sol-gel synthesis of titania ceramics from butoxide precursors and their typical effects.

ParameterEffect on Ceramic Properties
Water/Alkoxide Ratio Influences hydrolysis rate, particle size, and gelation time.
pH (Catalyst) Affects condensation pathways, network structure, and porosity.
Solvent Type Can alter particle morphology and crystalline phase upon calcination. uthm.edu.my
Calcination Temperature Determines the final crystalline phase (e.g., anatase transforms to rutile at higher temperatures) and density.

Applications in Coatings for Optical and Protective Purposes

The sol-gel process, utilizing precursors such as "Titanium, hexabutoxy-mu-oxodi-", is a versatile method for depositing thin films of titanium dioxide onto various substrates. These coatings are leveraged for a wide range of optical and protective applications due to the excellent properties of TiO₂.

Optical Coatings: TiO₂ is characterized by a high refractive index and excellent transparency in the visible region, making it a prime material for optical coatings. Thin films derived from titanium butoxide precursors can be applied via dip-coating or spin-coating techniques to create:

Anti-Reflection (AR) Coatings: By carefully controlling the film thickness, single or multi-layer TiO₂ coatings can be designed to reduce surface reflection and enhance light transmission for applications in lenses, solar cells, and displays. researchgate.net

High-Refractive Index Layers: In optical filters and waveguides, TiO₂ serves as the high-index material in a stack of alternating high and low-index layers.

The properties of the sol-gel derived films, such as refractive index and thickness, are highly dependent on the processing conditions. For example, the optical band gap of TiO₂ films has been shown to be tunable based on the preparation method and annealing conditions. mypolycc.edu.my

Protective Coatings: The chemical inertness, hardness, and photo-catalytic activity of TiO₂ make it an excellent material for protective coatings.

Corrosion Resistance: A dense, thin layer of TiO₂ can act as a chemically inert barrier to protect metallic substrates from corrosion. researchgate.net Sol-gel coatings offer an environmentally friendly alternative to traditional chromate-based conversion coatings. researchgate.net The combination of organic titanates with silicates in a binder has been shown to produce effective anti-corrosion coating compositions. google.com

Self-Cleaning and Superhydrophilic Surfaces: When exposed to UV light, TiO₂ surfaces become superhydrophilic (water-attracting) and photocatalytically active. This dual action allows them to break down organic contaminants and for water to sheet off the surface, washing away dirt. This "self-cleaning" property is utilized on glass for buildings and automotive applications. nih.gov Films produced from tetrabutyl titanate have demonstrated excellent self-cleaning and anti-fogging capabilities after calcination. nih.gov

The following table summarizes the key properties of TiO₂ coatings derived from titanate precursors and their corresponding applications.

Property of TiO₂ CoatingApplication
High Refractive Index Anti-Reflection Coatings, Optical Filters
Chemical Inertness Corrosion Protection for Metals researchgate.net
Hardness & Wear Resistance Scratch-Resistant Coatings
Photocatalysis & Superhydrophilicity Self-Cleaning and Anti-Fogging Surfaces nih.gov
UV Absorption UV-Protective Coatings

Theoretical and Computational Chemistry Studies on Titanium, Hexabutoxy Mu Oxodi

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

An analysis of the molecular orbitals (MOs) reveals the nature of the chemical bonds within the Titanium, hexabutoxy-μ-oxodi- molecule. The interaction between the titanium d-orbitals and the oxygen p-orbitals is central to the bonding. libretexts.orgwayne.edu The resulting molecular orbitals can be classified as bonding, non-bonding, and anti-bonding. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

The bonding in titanium alkoxide dimers involves both terminal and bridging oxygen atoms. The Ti-O bonds to the terminal butoxy groups are typically covalent. researchgate.net The central μ-oxo bridge (Ti-O-Ti) is a characteristic feature of such dimers. DFT calculations can quantify the charge distribution within the molecule, for instance, through Bader charge analysis, which helps in determining the ionicity of the chemical bonds. researchgate.net

Table 1: Typical Geometric Parameters for Titanium Oxoalkoxide Dimers Predicted by DFT.
ParameterDescriptionTypical Predicted Value
Ti-O (terminal)Bond length between titanium and a terminal butoxy oxygen.1.80 - 2.00 Å
Ti-O (bridging)Bond length between titanium and the bridging oxo oxygen.1.75 - 1.85 Å
Ti-O-Ti AngleThe angle formed by the bridging oxo ligand.160° - 180°
O-Ti-O AngleThe angle between two oxygen atoms bonded to the same titanium center.90° - 110°

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For transition metal complexes, the color often arises from electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. libretexts.orgrsc.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific electronic transitions to the observed spectral features. For instance, in a related d0 titanium complex, a low-intensity absorption was attributed to an LMCT phenomenon. rsc.org

Table 2: Hypothetical TD-DFT Predicted UV-Vis Absorption for Titanium, hexabutoxy-μ-oxodi-.
Transition NumberPredicted λmax (nm)Oscillator Strength (f)Primary Character of Transition
13100.08HOMO -> LUMO (LMCT)
22750.15HOMO-1 -> LUMO (LMCT)
32400.42Intra-ligand / LMCT

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for mapping out the detailed step-by-step mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify the low-energy pathways, locate transition states, and determine the activation energy barriers.

Titanium alkoxides are known to act as catalysts or initiators in various chemical transformations, including polymerization reactions. nih.gov Computational studies can elucidate the catalytic cycle by modeling the interaction of the titanium complex with reactants. nih.gov This involves calculating the energies of all intermediates and transition states as the reactants are converted to products. Such models can explain the catalyst's activity and selectivity. For example, in stereoselective reactions, computational models can help understand why one product isomer is formed preferentially by comparing the energies of the different reaction transition states. nih.gov

The conversion of titanium alkoxides into titanium dioxide via the sol-gel process is governed by hydrolysis and condensation reactions. Computational studies have provided significant insights into these mechanisms. nih.govresearchgate.netsemanticscholar.org The hydrolysis reaction is generally proposed to proceed via an associative mechanism, where a water molecule coordinates to the electron-deficient titanium center, forming a higher-coordinate transition state before an alkoxy group is eliminated. nih.govkoreascience.kr

Hydrolysis: Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH researchgate.netCondensation (Olation): 2 Ti(OR)₃(OH) → (RO)₃Ti-O-Ti(OR)₃ + H₂O researchgate.net

Theoretical studies on model titanium alkoxide dimers show that the energy barriers for hydrolysis and condensation are substantially lower than for corresponding silicon alkoxides, which is consistent with experimental observations of their higher reactivity. nih.gov Calculations can also model the influence of additional water molecules, which can lower the activation barriers. nih.gov By computing the reaction energy profiles, these models provide a quantitative understanding of the kinetics of the sol-gel process.

Table 4: Representative Calculated Activation Barriers for Hydrolysis and Condensation of Titanium Alkoxides (based on analogous systems). nih.gov
Reaction StepDescriptionTypical Calculated Barrier Height (kcal/mol)
Hydrolysis (First Step)Attack of a single water molecule on a Ti-OR bond.5 - 10
Hydrolysis (Water-Assisted)Attack of a water dimer or solvated water on a Ti-OR bond.2 - 6
CondensationReaction between two Ti-OH groups to form a Ti-O-Ti bridge.8 - 15

Quantum Chemical Characterization of Ligand-Metal Interactions

Bond Lengths and Angles: A Geometric Insight

The geometry of Titanium, hexabutoxy-μ-oxodi- is a key determinant of its properties. DFT calculations on related titanium-oxo clusters and butoxide derivatives offer valuable insights into the probable bond lengths and angles within this molecule. nih.govresearchgate.net The Ti-O bonds to the terminal butoxy ligands are typically shorter than the Ti-O bonds involving the bridging oxygen atom. This difference reflects the stronger covalent character of the terminal bonds. The Ti-O-Ti angle in the central bridge is a critical parameter that influences the magnetic and electronic properties of the complex.

ParameterTypical Calculated Value
Ti-O (terminal butoxy) Bond Length (Å)1.75 - 1.85
Ti-O (bridging oxo) Bond Length (Å)1.80 - 1.95
Ti-O-Ti Bond Angle (°)160 - 180
O-Ti-O Bond Angle (°)90 - 110

Note: The values presented are typical ranges derived from computational studies on analogous titanium oxo-alkoxide structures and may vary depending on the specific computational method and basis set used.

Mulliken Population Analysis: Unveiling Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. This analysis provides a quantitative measure of the electron distribution and the ionic character of the bonds. In Titanium, hexabutoxy-μ-oxodi-, the titanium atoms are expected to carry a significant positive charge, indicating a substantial degree of ionicity in the Ti-O bonds. The oxygen atoms, in turn, will exhibit negative charges, with the bridging oxo-oxygen potentially having a more negative charge than the butoxy oxygens. This charge distribution is a direct consequence of the difference in electronegativity between titanium and oxygen and plays a crucial role in the molecule's reactivity, particularly its susceptibility to hydrolysis.

AtomTypical Calculated Mulliken Charge (a.u.)
Ti+1.2 to +1.5
O (terminal butoxy)-0.6 to -0.8
O (bridging oxo)-0.8 to -1.0
C (butoxy)-0.1 to +0.2
H (butoxy)+0.1 to +0.2

Note: These values are illustrative and based on general trends observed in DFT calculations of titanium alkoxides. The precise values can be influenced by the computational methodology.

Frontier Molecular Orbitals: The Key to Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In titanium-oxo clusters, the HOMO is often localized on the oxygen atoms, particularly the p-orbitals of the bridging and alkoxide oxygens. nih.gov Conversely, the LUMO is typically centered on the titanium atoms, primarily composed of their empty d-orbitals. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For Titanium, hexabutoxy-μ-oxodi-, the HOMO-LUMO gap dictates its susceptibility to nucleophilic attack at the titanium centers and its potential role in photocatalytic processes, where electronic excitation from the HOMO to the LUMO is the initial step. nih.gov

OrbitalPrimary Atomic ContributionRole in Reactivity
HOMOOxygen (p-orbitals of oxo and butoxy groups)Electron donor in reactions with electrophiles
LUMOTitanium (d-orbitals)Electron acceptor in reactions with nucleophiles

Future Directions and Emerging Research Frontiers for Titanium, Hexabutoxy Mu Oxodi

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research is anticipated to focus on developing more environmentally friendly and efficient methods for synthesizing Titanium, hexabutoxy-mu-oxodi- and related oxo-bridged titanium alkoxides. Traditional synthesis often relies on the hydrolysis of titanium alkoxides, and greener approaches could involve the use of bio-based solvents and reagents.

One promising direction is the use of solid-state milling, which has emerged as a sustainable alternative for preparing various compounds and materials. This mechanochemical approach can reduce or eliminate the need for bulk solvents, leading to a more environmentally benign process. Furthermore, exploring the use of alternative, renewable sources for the butoxy ligands could significantly enhance the sustainability of the synthesis.

Another avenue of research is the development of continuous flow processes for the synthesis of Titanium, hexabutoxy-mu-oxodi-. Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, and the potential for easier scale-up. This could lead to more efficient and safer production methods.

Exploration of New Catalytic Applications in Green Chemistry

Titanium-based catalysts are known for their versatility, and Titanium, hexabutoxy-mu-oxodi- is a promising candidate for various catalytic applications in green chemistry. The presence of two titanium centers in close proximity, bridged by an oxo ligand, can lead to cooperative catalytic effects.

Future research could explore its use in reactions such as:

CO2 Valorization: Dimeric titanium complexes have shown activity in the synthesis of cyclic carbonates from CO2 and epoxides. Investigating the potential of Titanium, hexabutoxy-mu-oxodi- in this and other CO2 conversion reactions could contribute to carbon capture and utilization technologies.

Polymerization Reactions: Titanium-alkoxide complexes are known catalysts for olefin polymerization. The unique structure of Titanium, hexabutoxy-mu-oxodi- may offer advantages in controlling polymer properties such as molecular weight and stereochemistry. Research into its catalytic activity for ethylene (B1197577) polymerization and copolymerization with other olefins could lead to the development of new polymeric materials.

Oxidative Amination Reactions: Titanium imido species, which can be generated from titanium precursors, are key intermediates in oxidative amination reactions. Exploring the generation of such species from Titanium, hexabutoxy-mu-oxodi- could open up new routes for the synthesis of valuable nitrogen-containing compounds.

Integration into Advanced Functional Materials for Energy and Environmental Technologies

The integration of Titanium, hexabutoxy-mu-oxodi- into advanced functional materials is a promising area for future research, with potential applications in energy and environmental technologies. As a precursor, it can be used to synthesize titanium-based nanomaterials with controlled properties.

Potential Research Directions:

Application AreaResearch FocusPotential Impact
Photocatalysis Synthesis of titanium dioxide (TiO2) nanoparticles and thin films with tailored morphology and crystal structure.Development of more efficient photocatalysts for water purification, air remediation, and hydrogen production.
Energy Storage Use as a precursor for creating novel anode materials for lithium-ion and sodium-ion batteries.Improved battery performance, including higher capacity and better cycling stability.
Sensors Fabrication of sensitive and selective chemical sensors based on titanium oxide materials derived from the compound.Enhanced detection of environmental pollutants and hazardous gases.

The controlled hydrolysis and condensation of Titanium, hexabutoxy-mu-oxodi- can be utilized in sol-gel processes to create these advanced materials. The dimeric nature of the precursor may influence the nucleation and growth of the resulting oxide materials, offering a pathway to novel nanostructures.

In-situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving Titanium, hexabutoxy-mu-oxodi- is crucial for optimizing its synthesis and catalytic applications. In-situ spectroscopic techniques are powerful tools for monitoring reactions in real-time and identifying transient intermediates.

Future research in this area could employ a range of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁷O NMR can provide detailed information about the structure and dynamics of the compound and its reaction products in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving changes in the oxidation state of titanium, EPR can be used to detect and characterize paramagnetic Ti(III) species.

Raman and Infrared (IR) Spectroscopy: These techniques are valuable for probing the vibrational modes of the Ti-O-Ti bridge and the butoxy ligands, allowing for the monitoring of structural changes during a reaction.

Combining these in-situ techniques with computational modeling, such as Density Functional Theory (DFT), can provide a comprehensive picture of the reaction pathways and the electronic structure of key intermediates.

Design of Analogues with Tunable Reactivity and Selectivity

The rational design of analogues of Titanium, hexabutoxy-mu-oxodi- with tailored properties is a key frontier for future research. By modifying the structure of the compound, it is possible to fine-tune its reactivity, selectivity, and physical properties for specific applications.

Strategies for Analogue Design:

Modification StrategyTarget PropertyPotential Application
Varying the Alkoxy Ligands Solubility, steric hindrance, electronic propertiesControl of catalytic activity and selectivity
Introducing Functional Groups Anchoring to supports, post-synthesis modificationHeterogenization of catalysts, development of hybrid materials
Modifying the Bridging Ligand Metal-metal distance, electronic communicationTuning of cooperative catalytic effects
Synthesis of Heterobimetallic Analogues Introduction of a second metal centerEnhanced catalytic performance through synergistic effects

For example, replacing the butoxy groups with longer or branched alkyl chains could improve solubility in nonpolar solvents, while introducing functional groups could allow for the covalent attachment of the complex to a solid support, facilitating catalyst recycling. The synthesis and characterization of these new analogues will be essential for expanding the scope of applications for this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Titanium, hexabutoxy-mu-oxodi- under controlled laboratory conditions?

  • Methodological Answer : Synthesis typically involves controlled hydrolysis of titanium alkoxides with butanol under inert atmospheres (e.g., argon) to prevent unwanted side reactions. Key parameters include stoichiometric ratios of precursors, reaction temperature (60–80°C), and reflux duration (12–24 hours). Characterization via FT-IR and NMR can confirm ligand coordination, while X-ray crystallography resolves structural ambiguities .
  • Data Consideration : Monitor reaction progress using TGA (thermal gravimetric analysis) to track ligand loss and ensure purity >95% via column chromatography.

Q. How do spectroscopic techniques (e.g., NMR, IR) differentiate Titanium, hexabutoxy-mu-oxodi- from analogous titanium alkoxides?

  • Methodological Answer :

  • ¹H NMR : Butoxy ligands exhibit distinct proton environments (δ 0.9–1.7 ppm for CH₃ and CH₂ groups).
  • FT-IR : Absence of broad -OH stretches (3200–3600 cm⁻¹) confirms complete ligand substitution.
    Compare with reference spectra of titanium isopropoxide or ethoxide to identify unique butoxy signatures .
    • Experimental Design : Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference. Triplicate measurements ensure reproducibility.

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data for Titanium, hexabutoxy-mu-oxodi- across studies?

  • Methodological Answer :

  • Contradiction Source : Discrepancies may arise from varying atmospheric conditions (e.g., O₂ vs. N₂) during TGA.
  • Resolution : Conduct controlled experiments with identical heating rates (e.g., 10°C/min) and purge gases. Apply Kissinger-Akahira-Sunose (KAS) isoconversional method to model decomposition kinetics .
    • Data Analysis : Compare activation energies (Eₐ) from multiple studies; statistical tools (e.g., ANOVA) identify outliers due to instrumental calibration errors .

Q. How can computational modeling (e.g., DFT) predict reactivity of Titanium, hexabutoxy-mu-oxodi- in catalytic applications?

  • Methodological Answer :

  • Model Setup : Optimize geometry using B3LYP/6-31G(d) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Validation : Correlate simulated bond lengths/angles with crystallographic data .
    • Experimental Synergy : Validate predictions via catalytic testing (e.g., epoxidation reactions) under inert conditions. Use GC-MS to quantify product yields .

Q. What advanced techniques characterize the μ-oxo bridging in Titanium, hexabutoxy-mu-oxodi-?

  • Methodological Answer :

  • XAS (X-ray Absorption Spectroscopy) : Probe Ti K-edge to identify pre-edge features (~4970 eV) indicative of μ-oxo bridges.
  • Raman Spectroscopy : Detect Ti-O-Ti symmetric stretching modes (500–600 cm⁻¹).
  • Crystallographic Refinement : Use SHELXL for high-resolution structural determination .
    • Data Interpretation : Compare with literature on analogous μ-oxo titanium complexes (e.g., titanium oxo clusters) to confirm bridging motifs .

Methodological Guidelines for Data Presentation

  • Tables : Include error margins and statistical significance (e.g., ±SD) for reproducibility.
    Example:

    ParameterValue (Mean ± SD)Instrumentation
    Decomposition Tₐ245 ± 3°CTGA (N₂, 10°C/min)
    Ti-O Bond Length1.82 ± 0.02 ÅXRD (Mo Kα radiation)
  • Figures : Use high-resolution spectra/plots with labeled axes. Annotate key peaks/transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.